Cas no 201798-00-7 (5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride)

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride structure
201798-00-7 structure
Product Name:5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride
CAS No:201798-00-7
MF:
MW:
CID:4633681
PubChem ID:137698842
Update Time:2025-09-22

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride Pricemore >>

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5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride Related Literature

Additional information on 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride

Introduction to 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride (CAS No. 201798-00-7)

5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride, identified by the CAS number 201798-00-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in drug development and molecular recognition. The compound’s structure comprises an imidazolidine core, which is functionalized with both an amino methyl group and a phenyl substituent, enhancing its reactivity and versatility in synthetic pathways.

The hydrochloride salt form of this compound not only improves its solubility in aqueous media but also modulates its pharmacokinetic properties, making it a promising candidate for further investigation in medicinal chemistry. Recent advancements in computational chemistry and molecular modeling have highlighted the interactions of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride with various biological targets, suggesting its utility in the design of novel therapeutic agents.

In the context of contemporary research, this compound has been explored for its role in the synthesis of chelating agents for metal-based therapeutics. The presence of both amine and imidazole functionalities allows for coordination with transition metals, which is pivotal in developing anticancer and antimicrobial agents. Studies have demonstrated that derivatives of this scaffold can exhibit enhanced binding affinity for metal ions such as copper and zinc, which are critical in numerous enzymatic processes and can be leveraged to disrupt pathogenic mechanisms.

Moreover, the phenyl ring in 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride serves as a valuable handle for further functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the introduction of diverse aryl or heteroaryl groups, expanding the compound’s utility in constructing complex molecular architectures. Such modifications have been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead molecules for drug discovery.

Recent publications have also underscored the compound’s potential as a precursor in the synthesis of protease inhibitors. The imidazolidine ring’s ability to mimic peptide bonds and interact with catalytic residues in enzyme active sites has been exploited to design molecules that can inhibit pathogenic proteases. For instance, modifications to the amino methyl group have been shown to enhance binding interactions with serine proteases, which are implicated in inflammatory responses and viral infections.

The hydrochloride salt form of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride has further advantages in terms of stability and handling. The chloride counterion not only stabilizes the molecule but also facilitates its dissolution in polar solvents, which is essential for both laboratory-scale reactions and industrial-scale formulations. This solubility profile makes it particularly suitable for applications in solution-phase organic synthesis and pharmaceutical manufacturing processes.

From a synthetic chemistry perspective, the reactivity of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride has been harnessed to develop novel methodologies for constructing nitrogen-containing heterocycles. The compound’s ability to undergo ring-closing reactions under controlled conditions has enabled the rapid assembly of complex scaffolds that are prevalent in biologically active molecules. Such methodologies align with green chemistry principles by promoting efficient synthetic routes that minimize waste and utilize sustainable reagents.

Another area where this compound has shown promise is in materials science, particularly in the development of functional polymers. The incorporation of imidazolidine units into polymer backbones can impart unique properties such as enhanced thermal stability or biodegradability. Researchers have explored polymerization techniques that utilize 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride as a monomer or cross-linking agent to create materials with tailored characteristics for applications ranging from coatings to biomedical implants.

The pharmacological potential of 5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride has also been investigated through structure-activity relationship (SAR) studies. By systematically modifying its structural features—such as altering the substitution pattern on the phenyl ring or introducing additional functional groups—scientists have been able to correlate specific chemical moieties with biological activity. These studies have provided valuable insights into optimizing drug-like properties such as potency, selectivity, and metabolic stability.

In conclusion,5-(aminomethyl)-5-phenylimidazolidine-2,4-dione hydrochloride (CAS No. 201798-00-7) represents a versatile building block with broad applicability across multiple domains of chemical research. Its unique structural attributes enable diverse synthetic manipulations while offering potential therapeutic benefits when incorporated into drug candidates or functional materials. As research continues to uncover new applications for this compound,its significance is expected to grow further within both academic and industrial settings.

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